methyl 3-(4-amino-1H-imidazol-1-yl)propanoate
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-(4-aminoimidazol-1-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)2-3-10-4-6(8)9-5-10/h4-5H,2-3,8H2,1H3 |
InChI Key |
BDFUMHGBEUOGSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=C(N=C1)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 3-(4-amino-1H-imidazol-1-yl)propanoate
General Synthetic Strategy
The preparation of this compound typically involves the nucleophilic substitution of an appropriate halogenated propanoate ester with a 4-aminoimidazole derivative or the construction of the imidazole ring on a propanoate backbone followed by selective functional group transformations.
The synthetic approaches can be broadly categorized into:
Specific Synthetic Routes and Conditions
Alkylation of 4-Aminoimidazole with Methyl 3-Halopropanoate
One common method involves the nucleophilic substitution reaction where 4-aminoimidazole acts as the nucleophile attacking the electrophilic carbon of methyl 3-halopropanoate (such as methyl 3-bromopropanoate or methyl 3-chloropropanoate).
-
- Base: Potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Typically 50–80°C
- Time: 12–24 hours under inert atmosphere (nitrogen or argon)
Mechanism: Nucleophilic substitution (S_N2) at the alkyl halide carbon by the imidazole nitrogen at the 1-position.
Outcome: this compound with retention of the amino group on the imidazole ring.
Imidazole Ring Construction on Propanoate Backbone
Another approach involves synthesizing the imidazole ring via cyclization reactions starting from precursors such as amino acids or α-haloketones combined with amidines or related nitrogen sources.
-
- Starting from methyl 3-aminopropanoate or its derivatives
- Condensation with formamide or other one-carbon donors under acidic or basic catalysis
- Cyclization under heating (100–150°C) to form the imidazole ring with the amino group positioned at C4
Advantages: Allows for selective placement of substituents and can be adapted to introduce various functional groups.
Post-Synthetic Functionalization
If methyl 3-(1H-imidazol-1-yl)propanoate is available, selective nitration at the 4-position followed by reduction can yield the 4-amino derivative.
-
- Electrophilic aromatic substitution to introduce a nitro group at the 4-position of the imidazole ring.
- Catalytic hydrogenation or chemical reduction (e.g., with SnCl2 or Fe/HCl) to convert the nitro group to an amino group.
-
- Nitration: Controlled temperature (0–5°C), dilute nitric acid or mixed acid
- Reduction: Room temperature to mild heating, suitable reducing agent
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Bases | Solvent | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|---|---|
| Alkylation of 4-aminoimidazole | 4-aminoimidazole, methyl 3-bromopropanoate | K2CO3 or NaH | DMF or DMSO | 50–80 | 12–24 hours | S_N2 mechanism, inert atmosphere needed |
| Imidazole ring formation | Methyl 3-aminopropanoate, formamide | Acid or base catalyst | Various | 100–150 | Several hours | Cyclization step, regioselective |
| Nitration and reduction | Methyl 3-(1H-imidazol-1-yl)propanoate | HNO3 (nitration), SnCl2 (reduction) | Aqueous acids | 0–5 (nitration), RT (reduction) | Few hours each | Two-step post-functionalization |
Research Discoveries and Practical Considerations
Reaction Optimization
- Solvent choice: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity and favor S_N2 reactions in alkylation routes.
- Base selection: Potassium carbonate is mild and effective for deprotonation of imidazole nitrogen; stronger bases like sodium hydride increase reactivity but require careful handling.
- Temperature control: Moderate heating improves reaction rates but excessive heat may cause side reactions or decomposition.
- Purification: Commonly involves extraction, crystallization, or chromatographic techniques to isolate the product with high purity.
Yield and Scalability
- Alkylation methods generally provide moderate to high yields (60–85%) depending on reaction conditions and purity of reagents.
- Cyclization methods may have lower yields due to competing side reactions but offer versatility.
- Post-synthetic nitration and reduction allow for late-stage functionalization but require careful control to avoid over-nitration or incomplete reduction.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-amino-1H-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution on the imidazole ring.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Methyl 3-(4-amino-1H-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(4-amino-1H-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The amino group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Solubility and Polarity
- Target Compound: The 4-amino group increases polarity, likely improving aqueous solubility compared to non-polar analogs like the trityl-protected derivative .
- Tetrazole Derivative : The tetrazole ring (polar and acidic) may enhance solubility in polar aprotic solvents, though steric hindrance from the phenyl group could limit this.
- Trityl-Protected Analog : The trityl group drastically reduces polarity, making this compound more soluble in organic solvents (e.g., CHCl₃).
Research Findings and Implications
- Electronic Effects: The 4-amino group in the target compound donates electron density to the imidazole ring, enhancing its basicity compared to the electron-withdrawing phenyl group in the 2-phenyl analog .
Biological Activity
Methyl 3-(4-amino-1H-imidazol-1-yl)propanoate is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Overview of Imidazole Derivatives
Imidazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad range of biological activities. These compounds often interact with various biological targets, influencing numerous biochemical pathways. The presence of the imidazole ring in this compound is crucial for its biological effects.
Antimicrobial Activity
Imidazole derivatives, including this compound, have demonstrated notable antimicrobial properties. They exhibit activity against a variety of pathogens, including bacteria and fungi. For instance, studies have shown that compounds with imidazole rings can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal species .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. Imidazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as disrupting cell cycle progression and promoting oxidative stress . These effects are particularly relevant in the context of developing new cancer therapies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Imidazole derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, affecting pathways involved in disease processes. For example, they may inhibit aldosterone synthase, which is relevant in conditions like hypertension .
- Receptor Binding : These compounds can bind to various receptors, altering cellular signaling pathways. This interaction can lead to changes in gene expression and cellular responses.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. The compound's solubility and absorption characteristics suggest it may be well-distributed in biological systems, enhancing its efficacy against target diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of imidazole derivatives:
- Antimicrobial Studies : A study demonstrated that imidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent effects .
- Cancer Research : In vitro studies showed that specific imidazole derivatives could reduce cell viability in various cancer cell lines by inducing apoptosis through caspase activation .
- Inflammation Models : Animal models have indicated that imidazole compounds can reduce inflammation markers, suggesting their potential use in treating chronic inflammatory conditions .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 3-(4-amino-1H-imidazol-1-yl)propanoate, and how can purity be verified?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-aminoimidazole with methyl acrylate derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Purity Verification : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and confirm via NMR (¹H/¹³C) to detect residual solvents or unreacted starting materials. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for the imidazole ring (δ 7.2–7.8 ppm for protons), methyl ester (δ 3.6–3.8 ppm), and amino group (δ 5.0–5.5 ppm if protonated) .
- FTIR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and NH₂ bending (1580–1650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Detect molecular ion [M+H]⁺ and fragmentation patterns to validate structure .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatizing this compound?
- Approach : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. For example, predict regioselectivity in alkylation or acylation reactions at the amino group .
- Validation : Compare computed activation energies with experimental yields. Tools like Gaussian or ORCA can simulate IR spectra to cross-validate experimental data .
Q. What experimental design strategies minimize variability in synthesizing derivatives of this compound?
- Factorial Design : Apply a 2³ factorial design to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For instance, varying Pd catalyst (0.5–2 mol%) and reaction time (6–24 hours) to maximize yield while minimizing side products .
- Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model nonlinear relationships between variables and identify optimal conditions .
Q. How can contradictory data in reaction yields or selectivity be resolved?
- Root-Cause Analysis :
- Kinetic Studies : Perform time-resolved NMR or in-situ FTIR to monitor intermediate formation.
- Isolation of Byproducts : Use preparative TLC or column chromatography to isolate impurities and characterize via MS/MS .
- Statistical Analysis : Apply ANOVA to determine if variability stems from experimental error (e.g., pipetting inaccuracies) or intrinsic reaction factors .
Methodological Considerations
Q. What strategies enhance the stability of this compound during storage?
- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the ester group. Use molecular sieves (3Å) to control moisture .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like 3-(4-aminoimidazol-1-yl)propanoic acid .
Q. How can the compound’s reactivity be leveraged to design bioactive analogs?
- Derivatization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
